Hexylmagnesium chloride

Catalog No.
S1902127
CAS No.
44767-62-6
M.F
C6H13ClMg
M. Wt
144.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexylmagnesium chloride

CAS Number

44767-62-6

Product Name

Hexylmagnesium chloride

IUPAC Name

magnesium;hexane;chloride

Molecular Formula

C6H13ClMg

Molecular Weight

144.92 g/mol

InChI

InChI=1S/C6H13.ClH.Mg/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1

InChI Key

GBRJQTLHXWRDOV-UHFFFAOYSA-M

SMILES

CCCCC[CH2-].[Mg+2].[Cl-]

Canonical SMILES

CCCCC[CH2-].[Mg+2].[Cl-]

Organic Synthesis

Grignard reagents, including hexylmagnesium chloride, are workhorses in organic chemistry. Their ability to form carbon-carbon bonds is crucial for the synthesis of complex organic molecules. Hexylmagnesium chloride specifically introduces a six-carbon hexyl group into a molecule. Researchers use it to create various organic compounds, including:

  • Alcohols: By reacting hexylmagnesium chloride with a carbonyl compound, researchers can produce primary, secondary, or tertiary alcohols depending on the reaction conditions [Source: Chemistry LibreTexts - Grignard Reagents, ]
  • Alkenes: When hexylmagnesium chloride reacts with certain unsaturated carbonyl compounds, researchers can control the reaction to form specific alkenes [Source: Journal of the American Chemical Society - The Stereochemistry of the Grignard Reaction. Mechanism of the Formation of sec-Octyl Alcohol, ]
  • Other Organic Molecules: The versatility of Grignard reagents allows researchers to synthesize a wide range of other organic molecules by employing different reaction strategies.

Research in Material Science

Hexylmagnesium chloride has potential applications in material science research. Studies explore its use in the creation of:

  • Magnesium-based nanomaterials: Researchers are investigating Grignard reagents for the synthesis of magnesium nanoparticles with specific properties [Source: Journal of Materials Science: Materials in Electronics - A Simple Single-Source Precursor for the Synthesis of Size-Controlled Magnesium Nanoparticles, ]

Hexylmagnesium chloride is an organomagnesium compound classified as a Grignard reagent, with the molecular formula C6_6H13_{13}ClMg. It appears as a grey-brown to dark brown solution, typically available in a concentration of 2 M in tetrahydrofuran (THF) or diethyl ether . As a Grignard reagent, it plays a crucial role in organic synthesis, particularly in forming carbon-carbon bonds by reacting with electrophiles.

Hexylmagnesium chloride is a pyrophoric compound, meaning it ignites spontaneously upon contact with air or moisture []. It also reacts violently with water, releasing flammable hydrogen gas []. Due to these hazards, hexylmagnesium chloride is typically handled under inert atmosphere using specialized techniques in a laboratory setting [].

Additionally, like many Grignard reagents, hexylmagnesium chloride is considered toxic and corrosive. It can cause severe skin burns, eye damage, and respiratory irritation upon exposure []. Proper personal protective equipment and adherence to safety protocols are essential for handling this compound.

Typical of Grignard reagents:

  • Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols. For example, when hexylmagnesium chloride reacts with formaldehyde, it yields hexanol after hydrolysis.
  • Transmetallation: This compound can undergo transmetallation reactions with metal halides. For instance:
    2C6H13MgCl+CdCl2C12H26Cd+2MgCl22\text{C}_6\text{H}_{13}\text{MgCl}+\text{CdCl}_2\rightarrow \text{C}_{12}\text{H}_{26}\text{Cd}+2\text{MgCl}_2
  • Reactions with Water: When exposed to moisture, hexylmagnesium chloride reacts vigorously, producing hexanol and magnesium hydroxide:
    C6H13MgCl+H2OC6H13OH+Mg OH Cl\text{C}_6\text{H}_{13}\text{MgCl}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_{13}\text{OH}+\text{Mg OH }\text{Cl}

These reactions exemplify the utility of hexylmagnesium chloride in organic synthesis and its reactivity as a nucleophile.

Hexylmagnesium chloride is synthesized through the reaction of hexyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:

C6H13Cl+MgC6H13MgCl\text{C}_6\text{H}_{13}\text{Cl}+\text{Mg}\rightarrow \text{C}_6\text{H}_{13}\text{MgCl}

This process requires strict control of moisture and oxygen to prevent hydrolysis and oxidation of the magnesium.

Hexylmagnesium chloride is primarily used in organic synthesis for:

  • Synthesis of Alcohols: It is widely utilized to convert carbonyl compounds into alcohols.
  • Formation of Carbon-Carbon Bonds: As a nucleophile, it facilitates the formation of new carbon-carbon bonds in various synthetic pathways.
  • Transmetallation Reactions: It serves as a precursor for other organometallic compounds through transmetallation.

Studies involving hexylmagnesium chloride typically focus on its reactivity profiles rather than direct biological interactions. Its behavior in organic reactions has been documented, particularly its efficiency in nucleophilic additions to carbonyl groups and its role in forming complex organometallic compounds through transmetallation processes .

Hexylmagnesium chloride shares similarities with other organomagnesium compounds, particularly other Grignard reagents. Here’s a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Characteristics
Hexylmagnesium chlorideC6_6H13_{13}ClMgUsed primarily for nucleophilic additions to carbonyls
Ethylmagnesium bromideC2_2H5_5MgBrMore reactive due to smaller alkyl group; used similarly
Cyclohexylmagnesium chlorideC6_6H11_{11}MgClCyclic structure allows for unique steric effects
Phenylmagnesium bromideC6_6H5_5MgBrAromatic group introduces different electronic properties

Hexylmagnesium chloride is unique due to its linear alkyl chain which influences its reactivity and solubility compared to other Grignard reagents. Its application in forming longer-chain alcohols makes it particularly valuable in organic synthesis.

Hydrogen Bond Acceptor Count

2

Exact Mass

144.0556198 g/mol

Monoisotopic Mass

144.0556198 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-16

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